1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride
Overview
Description
1-(7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride is a complex organic compound characterized by its unique bicyclic structure and the presence of a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This core is often synthesized through a Diels-Alder reaction, followed by oxidation to introduce the ketone functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Shares the bicyclic core but differs in functional groups.
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid: Similar structure with different substituents
Uniqueness
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride is unique due to its combination of a bicyclic core with a methanesulfonamide group and a tetramethylpiperidinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O3S.ClH/c1-18(2)12-15(13-19(3,4)23-18)8-10-22-27(25,26)14-21-9-7-16(11-17(21)24)20(21,5)6;/h15-16,22-23H,7-14H2,1-6H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFMAZAQEWXMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CCNS(=O)(=O)CC23CCC(C2(C)C)CC3=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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